2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a phenyl group, a pyrrolidine ring, and a thiazole ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the pyrrolidine ring: This can be done via nucleophilic substitution reactions where a pyrrolidine derivative reacts with an appropriate electrophile.
Coupling of the phenyl group: This step might involve Friedel-Crafts acylation or alkylation reactions to introduce the phenyl group onto the acetamide backbone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrrolidine rings.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the phenyl, pyrrolidine, or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2-(1-pyrrolidinyl)acetamide: Lacks the thiazole ring.
2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide: Lacks the phenyl group.
2-phenyl-N-(1,3-thiazol-2-yl)acetamide: Lacks the pyrrolidine ring.
Uniqueness
The presence of all three functional groups (phenyl, pyrrolidine, and thiazole) in 2-phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide might confer unique chemical and biological properties, making it a compound of interest for further study.
Biological Activity
2-Phenyl-2-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)acetamide is a synthetic compound notable for its structural complexity, which includes a phenyl group, a pyrrolidine moiety, and a thiazole ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in pain management and neuropharmacology. Understanding its biological activity is crucial for optimizing its pharmacological profile and exploring its applications in various therapeutic areas.
- Molecular Formula : C15H17N3OS
- Molar Mass : 287.38 g/mol
- CAS Number : 866144-85-6
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties, particularly its potential as an analgesic and anti-inflammatory agent. The compound's interaction with biological targets is believed to involve receptor binding or enzyme inhibition.
Compounds containing thiazole rings are known for their diverse pharmacological properties. Preliminary studies suggest that this compound may modulate biological pathways relevant to pain management by interacting with central nervous system receptors. Techniques such as radiolabeled ligand binding assays and in vitro cell line assays are commonly employed to evaluate the efficacy and selectivity of this compound against various biological targets.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of structural features. Below is a comparison with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(4-Methylphenyl)-N-(thiazol-2-yl)acetamide | Contains a methyl group on the phenyl ring | Enhanced lipophilicity may improve bioavailability |
N-(pyridin-3-yl)-N'-(thiazol-2-yl)urea | Urea linkage instead of amide | Potentially different mechanism of action |
4-Amino-N-(thiazol-2-yl)butanamide | Aliphatic chain instead of a pyrrolidine | Different pharmacokinetic profile |
Research Findings and Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Activity : A study assessed the antimicrobial properties of thiazole derivatives, revealing significant activity against various pathogens. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial effects, suggesting that modifications in the thiazole structure could enhance bioactivity .
- Anti-inflammatory Properties : Investigations into thiazole derivatives have shown their potential in reducing inflammation markers in vitro. The structure of this compound may confer similar anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models .
- Neuropharmacological Effects : Research on compounds with similar structures has indicated their ability to interact with neurotransmitter receptors, potentially influencing pain pathways. This suggests that this compound might be effective in managing neuropathic pain conditions .
Properties
IUPAC Name |
2-phenyl-2-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-14(17-15-16-8-11-20-15)13(18-9-4-5-10-18)12-6-2-1-3-7-12/h1-3,6-8,11,13H,4-5,9-10H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFYFKKDTOPZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818853 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.